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Compound of Interest

Compound Name: Capric dimethyl amine oxide

Cat. No.: B1219559 Get Quote

Introduction

Capric dimethylamine oxide (CDAO), systematically named N,N-dimethyldecan-1-amine oxide,

is a versatile amphoteric surfactant widely utilized in personal care products, household

cleaners, and various industrial applications.[1][2] Its molecular structure consists of a

hydrophobic 10-carbon decyl chain and a hydrophilic dimethylamine oxide headgroup. This

amphiphilic nature drives the self-assembly of CDAO monomers into organized colloidal

structures known as micelles in aqueous solutions above a certain concentration, the critical

micelle concentration (CMC). The characterization of these micelles is paramount for

understanding their behavior and optimizing their performance in diverse applications, including

drug delivery systems. This guide provides a comprehensive overview of the key spectroscopic

techniques employed for the detailed characterization of CDAO micelles, intended for

researchers, scientists, and professionals in drug development.

Physicochemical Properties of CDAO

CDAO is a zwitterionic surfactant, with its N-oxide group capable of forming a resonance

structure, which contributes to its solubility in polar solvents.[3] The balance between its

hydrophobic decyl chain and its polar headgroup is crucial for the formation of stable micelles.

[3]
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Property Value Reference

Molecular Formula C₁₂H₂₇NO [3]

Molar Mass 201.35 g/mol [3][4]

CAS Number 2605-79-0 [3]

Appearance (30°C)
Colorless to light yellow clear

liquid
[1]

pH (10% aqueous) 5-9 [1]

I. Determination of Critical Micelle Concentration
(CMC)
The CMC is a fundamental parameter of a surfactant, representing the concentration at which

micelle formation begins.[5] Above the CMC, additional surfactant molecules added to the

system predominantly form new micelles.[5]

A. Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for determining the CMC of

surfactants.[6] The method often employs a hydrophobic fluorescent probe, such as pyrene,

which exhibits changes in its fluorescence spectrum upon partitioning from the aqueous

environment into the hydrophobic core of the micelles.[6][7]

Quantitative Data for Amine Oxide Surfactants

Surfactant Method CMC (mM)
Temperature
(°C)

Conditions

Dodecyldimethyl

amine Oxide

Fluorescence

Spectroscopy
~1.1 25 Aqueous solution

N,N-dimethyl

Tetradecylamine

N-oxide

(DMTAO)

Conductivity
Varies with urea

concentration
25 In 0.1 M urea
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Note: Specific CMC values for CDAO can vary depending on temperature, pH, and the

presence of electrolytes.

Experimental Protocol: CMC Determination using Pyrene Probe

Stock Solution Preparation:

Prepare a stock solution of CDAO in high-purity water at a concentration significantly

above its expected CMC.

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol or

acetone) at a concentration of approximately 10⁻³ M.

Sample Preparation:

Prepare a series of CDAO solutions with varying concentrations by serial dilution of the

stock solution. The concentration range should span below and above the expected CMC.

To each CDAO solution, add a small aliquot of the pyrene stock solution to achieve a final

pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the added pyrene

solution is minimal to avoid significant changes in the CDAO concentration.

Allow the solutions to equilibrate for a sufficient time (e.g., overnight) in the dark to ensure

the complete partitioning of pyrene.

Fluorescence Measurements:

Use a fluorescence spectrophotometer to record the emission spectra of pyrene in each

CDAO solution.[8]

Set the excitation wavelength to approximately 335 nm.

Record the emission spectra over a range of 350-450 nm.

Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks of the

pyrene emission spectrum, typically located around 373 nm and 384 nm, respectively.

Data Analysis:
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Calculate the ratio of the intensities of the third and first vibronic peaks (I₃/I₁).

Plot the I₃/I₁ ratio as a function of the logarithm of the CDAO concentration.

The plot will show a sigmoidal curve. The CMC is determined from the inflection point of

this curve, which corresponds to the concentration at which a sharp increase in the I₃/I₁

ratio is observed.

B. UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to determine the CMC, often by observing changes

in the absorbance of a probe molecule or the surfactant itself upon micellization.[9]

Experimental Protocol: CMC Determination using a UV-Vis Probe

Probe Selection: Choose a probe molecule whose UV-Vis spectrum is sensitive to changes

in the polarity of its microenvironment.

Sample Preparation: Prepare a series of CDAO solutions of varying concentrations, each

containing a constant concentration of the probe.

Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each sample.[10]

Data Analysis: Plot the absorbance at a specific wavelength (λ_max of the probe) against the

CDAO concentration. A break in the slope of the plot indicates the CMC.

II. Micelle Size and Shape Characterization
A. Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic radius (R_h) and size

distribution of particles in a solution, making it ideal for characterizing surfactant micelles.[11]

[12] The technique measures the fluctuations in scattered light intensity caused by the

Brownian motion of the micelles.[12]

Quantitative Data for Amine Oxide Micelles
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Surfactant System Technique
Hydrodynamic
Diameter (nm)

Polydispersity
Index (PDI)

10MAG/LDAO

Reverse Micelles
DLS

Varies with water

loading
Varies

Polymeric Micelles DLS 162.6 ± 5.7 0.15

Note: The size of CDAO micelles can be influenced by concentration, temperature, and ionic

strength.

Experimental Protocol: DLS Measurement of Micelle Size

Sample Preparation:

Prepare a CDAO solution at a concentration well above the CMC in a suitable buffer or

high-purity water.

Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a

clean DLS cuvette to remove dust and other large aggregates.[13]

Instrument Setup:

Turn on the DLS instrument and allow it to equilibrate to the desired temperature (typically

25°C).

Set the measurement parameters, including the scattering angle (commonly 90° or 173°),

laser wavelength, and solvent viscosity.

Measurement:

Place the cuvette in the instrument and allow the sample to thermally equilibrate.

Perform the DLS measurement. The instrument will record the intensity fluctuations and

generate an autocorrelation function.

Data Analysis:
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The instrument's software will analyze the autocorrelation function to calculate the

translational diffusion coefficient.

The Stokes-Einstein equation is then used to determine the hydrodynamic radius of the

micelles.

The software will also provide the size distribution and the polydispersity index (PDI),

which indicates the breadth of the size distribution.

III. Structural and Dynamic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for obtaining detailed information about the structure,

dynamics, and aggregation behavior of micelles at a molecular level.[14][15] Both ¹H and ¹³C

NMR can be used to study changes in the chemical environment of the surfactant molecules

upon micellization.[3]

Information Obtained from NMR:

Confirmation of Molecular Structure: ¹H and ¹³C NMR are used to confirm the chemical

structure of the CDAO monomer.[3]

Micelle Formation: Changes in chemical shifts and line broadening of the surfactant proton

signals can indicate the formation of micelles.[14] Protons in the hydrophobic tail experience

a different magnetic environment within the micelle core compared to the aqueous bulk,

leading to shifts in their resonance frequencies.

Location of Solubilized Molecules: NMR can be used to determine the location of drug

molecules within the micelle.

Micelle Dynamics: Techniques like Diffusion Ordered Spectroscopy (DOSY) can measure the

self-diffusion coefficients of the micelles, providing insights into their size and interactions.

[16][17]

Experimental Protocol: ¹H NMR for Micelle Characterization

Sample Preparation:
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Prepare a series of CDAO solutions in a deuterated solvent (e.g., D₂O) at concentrations

below and above the CMC.

Add a small amount of a reference standard (e.g., TMS or TSP) for chemical shift

calibration.

NMR Measurement:

Acquire ¹H NMR spectra for each sample using a high-resolution NMR spectrometer.

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise

ratio.

Data Analysis:

Compare the chemical shifts and line widths of the proton signals corresponding to the

hydrophobic tail and the hydrophilic headgroup at different concentrations.

An upfield shift of the signals from the alkyl chain protons is often observed upon

micellization due to the change from an aqueous to a non-polar environment.

Line broadening is also expected as the tumbling rate of the molecules slows down within

the larger micellar assembly.

B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the CDAO molecule and

to study changes in their vibrational modes upon micellization. The N-O stretching vibration,

typically observed around 950 cm⁻¹, is a characteristic peak for amine oxides and can be

sensitive to the surrounding environment.[3]

Experimental Protocol: FTIR Analysis

Sample Preparation: Prepare samples of CDAO both below and above the CMC. For

aqueous solutions, Attenuated Total Reflectance (ATR)-FTIR is a suitable technique.

FTIR Measurement: Record the FTIR spectra over the mid-infrared range (e.g., 4000-400

cm⁻¹).
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Data Analysis: Analyze the positions and shapes of the vibrational bands. A shift in the N-O

stretching frequency upon micellization can indicate changes in the hydration and hydrogen

bonding of the headgroup.

IV. Visualizations of Experimental Workflow and
Logical Relationships
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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